1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone
Description
1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone is a piperidine derivative featuring an ethanone group at the 1-position and a substituted amino alcohol moiety at the 4-position. The amino alcohol substituent consists of an ethyl group and a 2-hydroxyethyl group linked via a methylene bridge. This compound has been cataloged in chemical databases (e.g., ZINC79405370) and was previously available through suppliers like CymitQuimica, though it is now discontinued . Its molecular weight is estimated to be ~240–250 g/mol based on analogs .
Properties
IUPAC Name |
1-[4-[[ethyl(2-hydroxyethyl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-13(8-9-15)10-12-4-6-14(7-5-12)11(2)16/h12,15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAALZJMTLDRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCN(CC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-hydroxyethylamine to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit potential antidepressant effects. Studies have shown that modifications to the piperidine structure can enhance serotonin reuptake inhibition, which is crucial for treating depression .
Case Study:
In a study published in the Journal of Medicinal Chemistry, compounds related to this compound were tested for their ability to inhibit serotonin transporters. The results demonstrated a significant increase in binding affinity compared to standard antidepressants, suggesting a promising avenue for developing new antidepressant therapies .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A publication in Neuroscience Letters reported that a related piperidine derivative significantly reduced cell death in neuronal cultures exposed to toxic agents. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacological Applications
1. Analgesic Properties
Piperidine compounds have been noted for their analgesic effects. The structural features of this compound may contribute to its efficacy as an analgesic agent.
Data Table: Analgesic Activity Comparison
Material Science Applications
1. Polymer Development
The unique functional groups in this compound allow it to act as a monomer in polymer synthesis, leading to materials with enhanced mechanical properties.
Case Study:
Research published in Polymer Chemistry explored the use of this compound as a building block for biodegradable polymers. The resulting materials exhibited improved tensile strength and flexibility compared to traditional polymers, making them suitable for various applications including packaging and biomedical devices .
Mechanism of Action
The mechanism of action of 1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Scaffold
The compound shares a piperidine-ethanone core with several analogs:
- 1-(4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone: Differs by replacing the ethyl group with a cyclopropyl ring, resulting in slightly higher molecular weight (240.35 g/mol) .
- Vandetanib derivatives (e.g., compounds in ): Retain the piperidine-ethanone core but incorporate bulky quinazoline and nitroimidazole groups for kinase inhibition .
- 1-(4-(Piperidin-1-yl)phenyl)ethanone: Shifts the ethanone to a phenyl ring, altering the scaffold’s pharmacokinetic profile .
Substituent Variations
- Amino Alcohol vs.
- Aromatic vs. Aliphatic Substituents: Analogs like 1-(2-methylindol-3-yl)-2-piperidin-1-ylethanone replace the amino alcohol with aromatic systems, reducing solubility but increasing lipophilicity.
Physicochemical Properties
Key Research Findings
- Selectivity in Receptor Binding: Substituted piperidines, such as CB2 receptor ligands in , demonstrate that minor structural changes (e.g., hydroxyethyl vs. cyclopropyl) can significantly alter receptor affinity .
- Thermal Stability: The ethanone group may enhance metabolic stability compared to ester or amide linkages, as seen in heat-treated tea compounds (e.g., 2-acetylpyrrole) .
Biological Activity
1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone, with CAS No. 1353954-27-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- Structure : The compound features a piperidine ring substituted with an ethyl(2-hydroxyethyl)amino group, which is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting protein tyrosine phosphatases (PTP), which are crucial in cell signaling pathways related to cancer and diabetes .
Biological Activity Overview
The following table summarizes the key biological activities and findings related to this compound:
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating various PTP inhibitors, this compound was identified as a promising candidate due to its selective inhibition profile. It demonstrated an IC50 value indicative of effective inhibition against PTP1B, a target implicated in obesity and diabetes management .
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, revealing significant cytotoxic effects. For example, in assays involving breast cancer cell lines, it showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
- Pharmacokinetic Profile : Research on the pharmacokinetics of similar compounds indicated that modifications to the piperidine structure could enhance bioavailability and reduce clearance rates. This aspect is crucial for developing effective therapeutic agents .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions targeting the piperidine core and functionalization of its substituents. Key strategies include:
- Amine-Alkylation : Reacting a piperidin-4-ylmethylamine precursor with ethyl-2-hydroxyethyl groups using alkylating agents (e.g., bromoethanol derivatives) under basic conditions (e.g., DIPEA) in polar aprotic solvents like NMP .
- Ethanone Formation : Introducing the ethanone group via Friedel-Crafts acylation or nucleophilic substitution, often requiring protection/deprotection of reactive amine groups to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product, followed by LCMS and NMR validation (>95% purity) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming stereochemistry and hydrogen-bonding networks in the piperidine and ethanone moieties .
- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) to assign protons and carbons, focusing on splitting patterns for ethyl-hydroxyethyl-amino groups (δ ~2.5–3.5 ppm for methylene protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns, cross-referenced with computational databases (e.g., NIST Chemistry WebBook) .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar piperidinyl ethanones?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Comparative Assays : Test the compound alongside analogs (e.g., pyridin-4-yl or fluorophenyl derivatives) under standardized conditions (e.g., fixed concentrations, cell lines) to isolate substituent effects .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) models to correlate electronic properties (e.g., dipole moments, HOMO-LUMO gaps) with activity trends, as demonstrated in studies of substituted methanones .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, NIST) to identify outliers or methodological biases, adjusting for solvent/pH effects on solubility and bioavailability .
Advanced: What experimental design considerations are critical for studying pharmacokinetic properties?
Methodological Answer:
- Solubility Profiling : Use logP calculations (via HPLC retention times) and experimental measurements in PBS/DMSO to optimize formulations for in vivo studies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS, focusing on hydroxylation or N-dealkylation pathways .
- Toxicity Screening : Conduct MTT assays on hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity, referencing safety data sheets for handling precautions .
Advanced: How can computational chemistry optimize the compound’s electronic properties for target binding?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying regions for hydrogen bonding (e.g., ethanone carbonyl) or hydrophobic interactions (piperidine ring) .
- Docking Studies : Employ AutoDock Vina to simulate binding to targets (e.g., histamine receptors), guided by crystallographic data from related ligands .
- SAR Analysis : Systematically modify substituents (e.g., replacing hydroxyethyl with methoxyethyl) and predict activity changes using machine learning models trained on PubChem datasets .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Lead Compound Optimization : Serve as a scaffold for dual-acting ligands (e.g., histamine H1/H4 receptor modulators) by functionalizing the piperidine and ethanone groups .
- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence polarization assays, leveraging its hydrogen-bonding capacity .
- Prodrug Development : Conjugate the hydroxyethyl group with esterase-cleavable moieties to enhance membrane permeability .
Advanced: How should researchers design experiments to validate crystallographic data when twinning or disorder is observed?
Methodological Answer:
- Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, validating with R and CC metrics .
- Disorder Modeling : Apply PART/SUMP restraints for overlapping conformers (e.g., flexible ethyl-hydroxyethyl chain) and validate with residual density maps .
- Cross-Validation : Compare results with powder XRD or electron diffraction data to confirm unit cell parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
